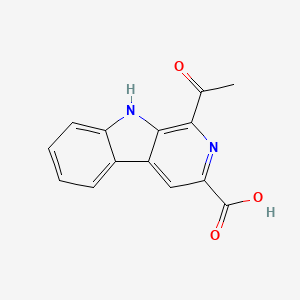
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and animals. The structure of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- consists of a pyridine ring fused to an indole ring, with a carboxylic acid and an acetyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines, leading to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters like dopamine and serotonin in the brain . This action is beneficial in the treatment of conditions like depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Norharmane: Another β-carboline derivative with similar biological activities.
Harman: A related compound with a similar structure and pharmacological properties.
Uniqueness
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group, in particular, may influence its reactivity and interactions with biological targets.
Biological Activity
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is a compound belonging to the β-carboline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimalarial, anticancer, and neuroprotective effects.
- Molecular Formula : C₁₄H₁₀N₂O₃
- Molecular Weight : 254.24 g/mol
- CAS Number : 5488588
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of derivatives of pyridoindole compounds. For instance, a study identified a β-carboline derivative with significant activity against Plasmodium falciparum, showing an IC50 value of 250 nM against the Dd2 strain. This compound exhibited high selectivity and low cytotoxicity in human cells .
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| β-Carboline Derivative | <2860 | >10 |
Anticancer Activity
The anticancer properties of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- have been investigated in various cancer cell lines. A notable study demonstrated that this compound induces apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity at concentrations as low as 10 μM. The morphological changes observed in treated cells further support its potential as an anticancer agent .
| Cell Line | Concentration (μM) | Effect on Caspase-3 Activity |
|---|---|---|
| MDA-MB-231 | 10 | 1.33–1.57 times increase |
Neuroprotective Effects
Research has also indicated that certain β-carboline derivatives possess neuroprotective properties. These compounds have been shown to mitigate oxidative stress and exhibit anti-inflammatory effects in neuronal cells. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with neurodegeneration .
Case Studies
- Antimalarial Study :
- Cancer Cell Line Evaluation :
Properties
CAS No. |
73818-29-8 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-7(17)12-13-9(6-11(16-12)14(18)19)8-4-2-3-5-10(8)15-13/h2-6,15H,1H3,(H,18,19) |
InChI Key |
RMLMLEMGHAUXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















